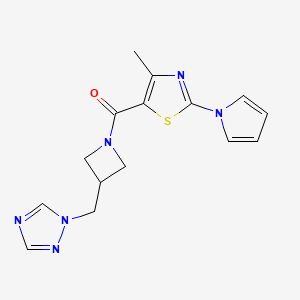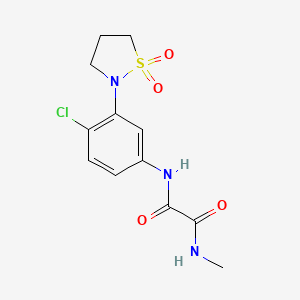
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings
Mechanism of Action
Target of Action
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds containing 1,2,3-triazole and pyrrole moieties have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents.
Azetidine ring formation: This step often involves the cyclization of amino alcohols or similar intermediates under acidic or basic conditions.
Thiazole ring synthesis: This can be accomplished through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final coupling: The different ring systems are then coupled together using suitable linkers and reagents, such as coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form different hydrogenated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the methylene bridge.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrolidones, while substitution reactions on the azetidine ring can yield various substituted azetidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s heterocyclic rings are of interest due to their potential bioactivity. Compounds containing triazole and thiazole rings have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Medicinally, the compound could be investigated for its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Azetidine derivatives: Studied for their potential as enzyme inhibitors.
Pyrrole derivatives: Investigated for their anticancer properties.
Thiazole derivatives: Used in the development of fluorescent dyes and materials.
Uniqueness
What sets this compound apart is the combination of these different heterocyclic rings in a single molecule. This unique structure could lead to novel properties and applications that are not observed in simpler compounds.
Conclusion
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a fascinating molecule with potential applications across various scientific disciplines. Its complex structure and diverse reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-13(23-15(18-11)19-4-2-3-5-19)14(22)20-6-12(7-20)8-21-10-16-9-17-21/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRFPIEILOZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)

![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)


![N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2901676.png)
![1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2901677.png)
![2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2901679.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)
![N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2901683.png)
